molecular formula C16H12N2O2 B8613023 3-(6-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 503447-52-7

3-(6-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B8613023
CAS No.: 503447-52-7
M. Wt: 264.28 g/mol
InChI Key: YZZCJHXRGZLWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

503447-52-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(6-amino-3H-2-benzofuran-1-ylidene)-1H-indol-2-one

InChI

InChI=1S/C16H12N2O2/c17-10-6-5-9-8-20-15(12(9)7-10)14-11-3-1-2-4-13(11)18-16(14)19/h1-7H,8,17H2,(H,18,19)

InChI Key

YZZCJHXRGZLWTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=C3C4=CC=CC=C4NC3=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing oxindole (0.5 g, 3.76 mmol) in 7.5 mL DMF was added 7.51 mL of sodium hexamethyldisilazane (1.0 M in THF) over 3 min. After stirring 10 min at room temperature, a solution of 6-aminophthalide (0.672 g, 4.51 mmol) in 4.0 mL DMF was added over 3 min. The reaction was stirred for 50 min at room temperature and then poured into 4% HCl to give a yellow solid. The solid was filtered to a wet cake and then partitioned between EtOAc and saturated NaHCO3. Then the mixture was heated to dissolve the solid. The organic phase was washed with H2O, brine and then dried with Na2SO4. The solvent was removed in vacuo and the resultant solid triturated with CHCl3 to afford the title compound (445 mg, 45%) as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Quantity
0.672 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

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